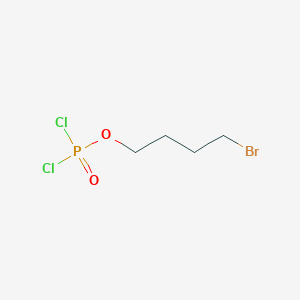

4-Bromobutyl Phosphorodichloridate

Descripción

Propiedades

Fórmula molecular |

C4H8BrCl2O2P |

|---|---|

Peso molecular |

269.89 g/mol |

Nombre IUPAC |

1-bromo-4-dichlorophosphoryloxybutane |

InChI |

InChI=1S/C4H8BrCl2O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |

Clave InChI |

PMDSGJVCFDSPJR-UHFFFAOYSA-N |

SMILES canónico |

C(CCBr)COP(=O)(Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approach

The preparation of 4-bromobutyl phosphorodichloridate typically involves the reaction of phosphorus oxychloride (POCl₃) with 4-bromobutanol under controlled conditions. The process is carried out in a dry, inert atmosphere to prevent hydrolysis of the phosphorus-chlorine bonds.

- A dried three-necked round-bottom flask (e.g., 500 mL) equipped with dropping funnels.

- Use of dry solvents such as dry dichloromethane or dry tetrahydrofuran.

- Temperature control, often cooling to 0 °C or below to moderate reactivity.

- Stoichiometric ratios carefully maintained to ensure complete conversion.

Stepwise Reaction Mechanism

Activation of 4-Bromobutanol: The hydroxyl group of 4-bromobutanol reacts with phosphorus oxychloride, substituting one chlorine atom and forming the phosphorodichloridate ester.

Formation of 4-Bromobutyl Phosphorodichloridate: The reaction proceeds with the release of hydrogen chloride (HCl) gas, which is typically trapped or neutralized.

Isolation: The product is isolated by removal of solvents under reduced pressure and purified by distillation or recrystallization, depending on its physical properties.

Detailed Experimental Procedure Example

From a doctoral dissertation source, a representative preparation is described as follows:

- To a dried 500 mL three-necked round bottom flask equipped with two 100 mL dropping funnels, a solution of 4-bromobutanol (0.522 mol) in dry solvent is added.

- Phosphorus oxychloride is added dropwise at low temperature with stirring.

- The reaction mixture is stirred for several hours to ensure completion.

- The mixture is then quenched carefully, and the product is purified by vacuum distillation.

This method emphasizes strict moisture exclusion and temperature control to avoid side reactions and hydrolysis.

Analytical Data and Characterization

Physical Properties

| Property | Typical Value |

|---|---|

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Variable; typically distilled under reduced pressure |

| Density | Approximate values depend on purity |

| Solubility | Soluble in dry organic solvents such as dichloromethane |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- ^31P NMR shows characteristic chemical shifts for phosphorodichloridate esters.

- ^1H NMR reveals signals corresponding to the 4-bromobutyl chain.

-

- P=O stretching vibrations near 1250 cm⁻¹.

- P–Cl stretching bands in the 550–600 cm⁻¹ range.

-

- Molecular ion peaks consistent with the molecular weight of 4-bromobutyl phosphorodichloridate.

Research Discoveries and Applications

Role in Polymer Chemistry

Research has demonstrated that 4-bromobutyl phosphorodichloridate can be used as a monomer or intermediate in the synthesis of phosphorus-containing polymers via thiol-ene polyaddition reactions. The bromobutyl group allows further functionalization, while the phosphorodichloridate moiety provides reactivity towards nucleophiles.

Use in Prodrug Synthesis

While direct reports on 4-bromobutyl phosphorodichloridate in prodrug synthesis are limited, related phosphorodichloridate compounds are widely used to prepare nucleotide prodrugs by forming phosphate esters. The reactivity of the phosphorodichloridate group facilitates coupling with nucleosides or other bioactive molecules, as seen in extensive nucleoside phosphate prodrug research.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reactants | 4-Bromobutanol + Phosphorus oxychloride (POCl₃) | Dry, inert atmosphere required |

| Solvent | Dry dichloromethane or THF | Solvent must be anhydrous |

| Temperature | 0 °C to room temperature | Cooling controls reactivity |

| Reaction time | Several hours | Ensures full conversion |

| Product isolation | Vacuum distillation or recrystallization | Avoid moisture to prevent hydrolysis |

| Purity verification | NMR, IR, MS | Confirms structure and purity |

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromobutyl Phosphorodichloridate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and 4-bromobutanol.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.

Hydrolysis Products: Phosphoric acid derivatives and 4-bromobutanol.

Aplicaciones Científicas De Investigación

4-Bromobutyl Phosphorodichloridate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.

Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromobutyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphorodichloridate derivatives. The bromobutyl group acts as a leaving group, facilitating the substitution reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom.

Comparación Con Compuestos Similares

Table 1: Key Structural and Application Differences

Key Observations :

- Reactivity : The aliphatic bromine in 4-bromobutyl derivatives facilitates nucleophilic substitutions (e.g., alkylation), whereas aromatic derivatives (e.g., 4-bromophenyl) undergo electrophilic reactions due to ring activation .

- Applications : Aliphatic derivatives excel in polymer chemistry, while aromatic analogues are preferred in pharmaceutical synthesis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Boiling Points : Aromatic phosphorodichloridates (e.g., phenyl derivatives) generally exhibit higher boiling points than aliphatic analogues due to stronger van der Waals interactions .

- Safety : All compounds are classified as corrosive, requiring stringent handling protocols .

Limitations and Challenges

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromobutyl Phosphorodichloridate with high purity?

- Methodology : Reaction of 4-bromobutanol with phosphorus oxychloride (POCl₃) under anhydrous conditions, typically in the presence of a catalyst like pyridine. Purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from unreacted POCl₃ and by-products. Monitor reaction progress via ³¹P NMR to confirm phosphorylation .

Q. How should 4-Bromobutyl Phosphorodichloridate be stored to prevent degradation?

- Methodology : Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (N₂/Ar). Maintain temperatures below 4°C in a dry environment. Avoid exposure to moisture or bases, which can hydrolyze the dichloridate group into phosphates .

Q. What safety measures are essential when handling 4-Bromobutyl Phosphorodichloridate?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with 10% sodium bicarbonate solution followed by soap and water. For spills, neutralize with dry sand or vermiculite, then dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromobutyl Phosphorodichloridate?

- Methodology :

- ³¹P NMR : Confirms phosphorylation (δ ~0–5 ppm for phosphorodichloridates).

- ¹H/¹³C NMR : Identifies alkyl chain integrity (e.g., bromobutyl CH₂ signals at δ 1.8–3.5 ppm).

- Elemental Analysis : Validates Br and P content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the bromobutyl chain influence the reactivity of 4-Bromobutyl Phosphorodichloridate in phosphorylation compared to shorter alkyl analogs?

- Methodology : The bromobutyl group enhances nucleophilic substitution (SN2) due to its moderate steric hindrance and polarizability. Kinetic studies using competing alcohols (e.g., methanol vs. tert-butanol) show 2–3× faster reaction rates compared to methyl or ethyl analogs. However, steric bulk may reduce efficacy in sterically hindered substrates .

Q. What strategies mitigate side reactions (e.g., hydrolysis or elimination) during nucleophilic substitutions with 4-Bromobutyl Phosphorodichloridate?

- Methodology :

- Controlled Solvent Polarity : Use aprotic solvents (THF, DCM) to suppress hydrolysis.

- Low-Temperature Reactions : Conduct at –20°C to slow elimination pathways.

- Additives : Add molecular sieves (3Å) to sequester trace water .

Q. How can contradictions in literature regarding the thermal stability of 4-Bromobutyl Phosphorodichloridate be resolved?

- Methodology : Perform thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air). Literature discrepancies often arise from moisture content; replicate experiments under rigorously anhydrous conditions. Compare decomposition onset temperatures (typically 120–150°C) and correlate with DSC data .

Q. What role does 4-Bromobutyl Phosphorodichloridate play in synthesizing biodegradable polymers?

- Methodology : As a phosphate linker, it copolymerizes with terephthaloyl chloride to form poly(terephthalate-co-phosphate)s. Adjust monomer ratios (e.g., 1:1 to 1:3) to tune polymer hydrophilicity and degradation rates. Validate via GPC (Mw = 15–50 kDa) and enzymatic hydrolysis assays .

Q. How does the bromine atom in 4-Bromobutyl Phosphorodichloridate facilitate post-synthetic modifications?

- Methodology : The bromine serves as a handle for Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aromatic groups. Monitor conversion via GC-MS or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.